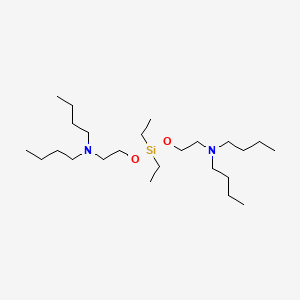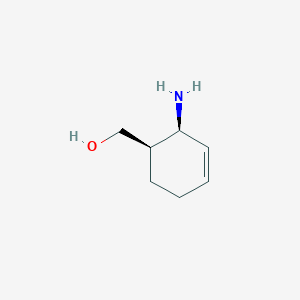
3-Cyclohexene-1-methanol,2-amino-,cis-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexene-1-methanol,2-amino-,cis-(9CI) is a chemical compound with the molecular formula C7H13NO and a molecular weight of 127.18 g/mol . It is a derivative of cyclohexene and contains both an amino group and a hydroxyl group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexene-1-methanol,2-amino-,cis-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reduction of 3-Cyclohexene-1-methanol using suitable reducing agents to introduce the amino group . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reduction process.
Industrial Production Methods
In industrial settings, the production of 3-Cyclohexene-1-methanol,2-amino-,cis-(9CI) may involve large-scale catalytic hydrogenation processes. These processes are designed to optimize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexene-1-methanol,2-amino-,cis-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form saturated derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Saturated alcohols and amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-Cyclohexene-1-methanol,2-amino-,cis-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-Cyclohexene-1-methanol,2-amino-,cis-(9CI) involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in various biochemical reactions, including enzymatic processes. These interactions can modulate cellular pathways, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Cyclohexene-1-methanol: A precursor with a similar structure but lacking the amino group.
Cyclohexen-4-ylmethanol: Another derivative with a different substitution pattern on the cyclohexene ring.
Uniqueness
3-Cyclohexene-1-methanol,2-amino-,cis-(9CI) is unique due to the presence of both amino and hydroxyl groups, which provide versatility in chemical reactions and applications. Its cis-configuration also imparts specific stereochemical properties that can influence its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
[(1R,2S)-2-aminocyclohex-3-en-1-yl]methanol |
InChI |
InChI=1S/C7H13NO/c8-7-4-2-1-3-6(7)5-9/h2,4,6-7,9H,1,3,5,8H2/t6-,7-/m0/s1 |
InChI Key |
NTPCJPLWZKWLSG-BQBZGAKWSA-N |
Isomeric SMILES |
C1C[C@H]([C@H](C=C1)N)CO |
Canonical SMILES |
C1CC(C(C=C1)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


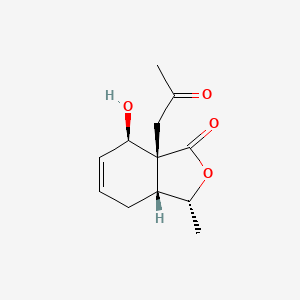
![4-Methylumbelliferyl2-sulfamino-2-deoxy-a-D-gluc]](/img/structure/B13811360.png)

![N-[(E)-(2-chlorophenyl)methylideneamino]-3-[3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-3-oxopropyl]sulfanylpropanamide](/img/structure/B13811371.png)
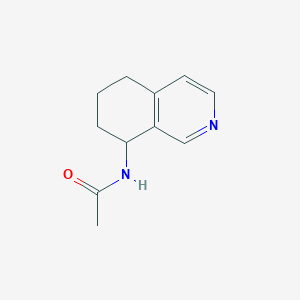
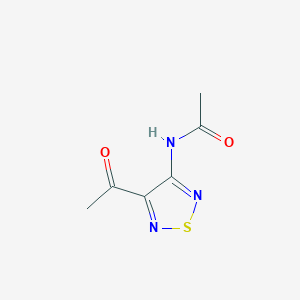
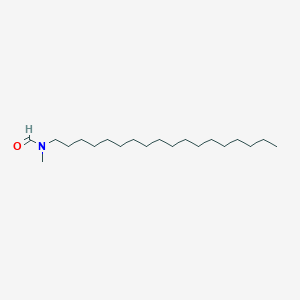

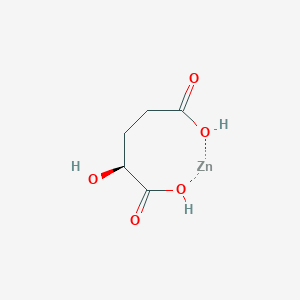

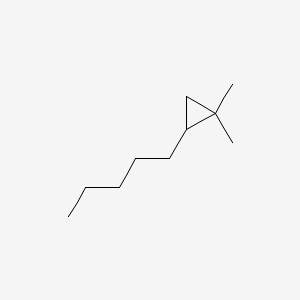
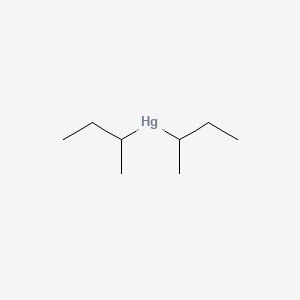
![Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl-](/img/structure/B13811431.png)
